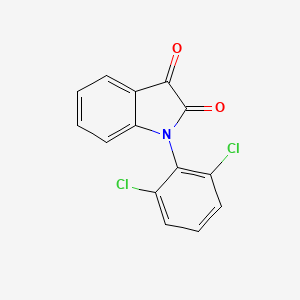
1-(2,6-Dichlorphenyl)indol-2,3-dion
Übersicht
Beschreibung
“1-(2,6-Dichlorophenyl)indole-2,3-dione” is a chemical compound with the molecular formula C14H7Cl2NO2 and a molecular weight of 292.12 . It is an intermediate product in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID) used as an analgesic . It is also a potential prodrug of Diclofenac and a possible impurity during its commercial synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichlorophenyl)indole-2,3-dione” consists of 14 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wirkmechanismus
Target of Action
The primary targets of 1-(2,6-Dichlorophenyl)indole-2,3-dione are currently unknown. This compound is a potential prodrug of Diclofenac , which primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a potential prodrug of diclofenac , it may be metabolized into Diclofenac in the body. Diclofenac acts by inhibiting COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by 1-(2,6-Dichlorophenyl)indole-2,3-dione are likely similar to those affected by Diclofenac, given its potential as a prodrug . Diclofenac’s inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This reduction can affect various physiological processes, including inflammation, pain perception, and fever response.
Pharmacokinetics
As a potential prodrug of diclofenac , it is likely absorbed and metabolized into Diclofenac in the body. The bioavailability, distribution, and excretion would then follow the known pharmacokinetic profile of Diclofenac.
Result of Action
The molecular and cellular effects of 1-(2,6-Dichlorophenyl)indole-2,3-dione are expected to be similar to those of Diclofenac, given its potential as a prodrug . This includes reduced production of prostaglandins, leading to decreased inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dichlorophenyl)indole-2,3-dione(2,6-Dichlorophenyl)indole-2,3-dione has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable under a variety of conditions. Additionally, the compound is soluble in water, methanol, and ethanol and is insoluble in most organic solvents. However, the compound can be toxic and should be handled with care.
Zukünftige Richtungen
1-(2,6-Dichlorophenyl)indole-2,3-dione(2,6-Dichlorophenyl)indole-2,3-dione has potential for use in a variety of future research applications. Further studies are needed to better understand the exact mechanism of action of the compound and to determine its potential therapeutic effects. Additionally, further research is needed to explore the compound’s potential to inhibit the growth of certain cancer cells and to reduce the activity of certain bacterial and fungal pathogens. Finally, further research is needed to explore the potential of the compound to increase the effectiveness of certain antibiotics and to reduce the toxicity of certain drugs.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
1-(2,6-Dichlorphenyl)indol-2,3-dion: wird als hochwertiger Referenzstandard in pharmazeutischen Tests eingesetzt . Referenzstandards sind entscheidend, um die Identität, Qualität, Reinheit und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten. Sie dienen als Referenz für analytische Methoden, die während der Entwicklung und Qualitätskontrolle von Arzneimitteln verwendet werden.
Nichtsteroidale Antirheumatika (NSAR)
Diese Verbindung gehört zur Familie der NSAR und dient als Verunreinigungsstandard bei der Herstellung von Arzneimitteln wie Diclofenac Natrium . Die Überwachung und Kontrolle von Verunreinigungen ist für die Sicherheit und Wirksamkeit von Arzneimitteln unerlässlich.
Prodrug-Forschung
Es hat das Potenzial als Prodrug von Diclofenac, das heißt, es könnte im Körper metabolisiert werden, um das aktive Medikament zu produzieren . Prodrugs sind so konzipiert, dass sie die Bioverfügbarkeit verbessern, Nebenwirkungen reduzieren oder die Medikamentenverabreichung verbessern.
Behandlung von Osteoarthritis
In Form von topischem Diclofenac wurde es als wirksam bei der Behandlung von Schmerzen im Zusammenhang mit Osteoarthritis befunden . Der Mechanismus wird vermutet, dass er die lokale Hemmung von COX-2-Enzymen beinhaltet, wodurch Entzündungen und Schmerzen reduziert werden.
Biologische Aktivität von Indolderivaten
Der Indol-Kern, der Teil der Struktur dieser Verbindung ist, ist in der pharmazeutischen Chemie von Bedeutung. Indolderivate zeigen eine breite Palette klinischer und biologischer Anwendungen, einschließlich der Bindung mit hoher Affinität an mehrere Rezeptoren, was für die Entwicklung neuer Therapeutika von Vorteil ist .
Analgetische Anwendungen
Als Teil der Analgetika-Gruppe kann diese Verbindung verwendet werden, um neue Schmerzmittel zu verstehen und zu entwickeln . Analgetika sind wichtig für die Behandlung von Schmerzen bei verschiedenen Erkrankungen.
Sicherheits- und Toxikologieuntersuchungen
Die Sicherheitsdatenblätter der Verbindung sind unerlässlich für die Durchführung von toxikologischen Studien, um einen sicheren Umgang und Einsatz in Forschung und Arzneimittelentwicklung zu gewährleisten .
Synthese neuer Arzneistoffmoleküle
Das Indol-Gerüst ist eine wertvolle Struktur, die in vielen synthetischen Arzneimittelmolekülen vorkommt. Es bietet eine Grundlage für die Synthese neuer Verbindungen mit möglichen therapeutischen Anwendungen .
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2,6-Dichlorophenyl)indole-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given its potential as a prodrug of Diclofenac , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Diclofenac, a drug to which 1-(2,6-Dichlorophenyl)indole-2,3-dione is a potential prodrug, exerts its effects through the inhibition of the arachidonic acid cyclooxygenase system, the lipoxygenase pathway, and the stimulation of arachidonic acid reuptake .
Metabolic Pathways
It is known that Diclofenac, a drug to which 1-(2,6-Dichlorophenyl)indole-2,3-dione is a potential prodrug, is metabolized via the CYP3A4 and CYP2C9 enzymes .
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGDVKBXGZTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560683 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24542-74-3 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



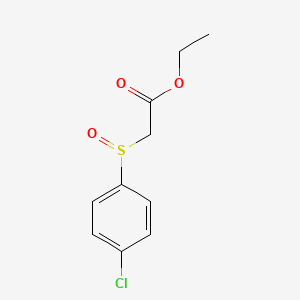
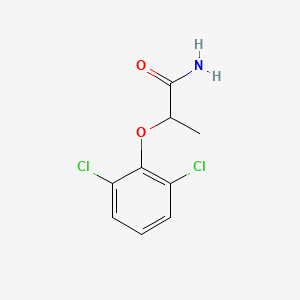

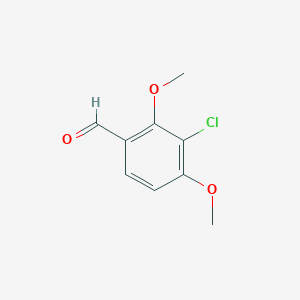
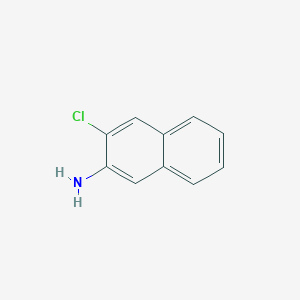

![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)
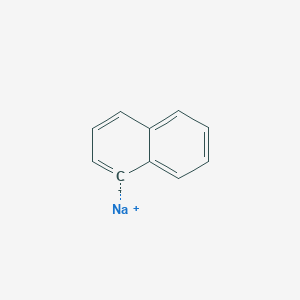

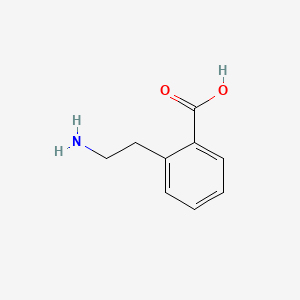
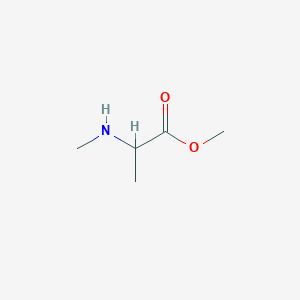

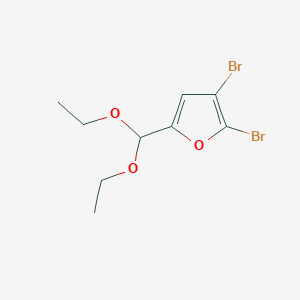
![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)